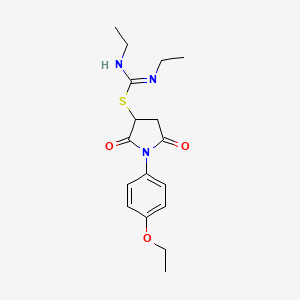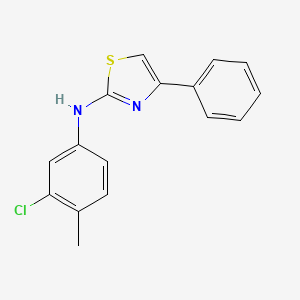![molecular formula C15H13BrN2O4 B11538548 4-Bromo-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11538548.png)
4-Bromo-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-nitrophenol is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom, a nitro group, and an imine linkage, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-nitrophenol typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromo-2-nitrophenol and 5-ethyl-2-hydroxybenzaldehyde.
Condensation Reaction: The key step is the condensation reaction between 4-bromo-2-nitrophenol and 5-ethyl-2-hydroxybenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the imine linkage.
Purification: The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: It can be used in the synthesis of polymers and advanced materials due to its functional groups.
Biology:
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with phenolic or imine groups.
Antimicrobial Activity: Studies suggest it may possess antimicrobial properties due to its nitro and bromine substituents.
Medicine:
Drug Development: Its structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.
Industry:
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments due to its chromophoric groups.
Sensors: Potential application in the development of chemical sensors for detecting specific analytes.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological molecules via its functional groups:
Phenolic Hydroxyl Group: Can form hydrogen bonds and participate in redox reactions.
Imine Linkage: Can interact with nucleophiles and participate in Schiff base formation.
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological targets.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes that interact with phenolic or imine groups.
Receptors: Potential binding to receptors that recognize nitro or bromine substituents.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-[(E)-[(5-bromo-2-hydroxyphenyl)imino]methyl]-phenol
- 4-Bromo-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-phenol
- 4-Bromo-2-[(E)-[(5-methyl-2-hydroxyphenyl)imino]methyl]-6-nitrophenol
Uniqueness:
- Functional Groups: The combination of bromine, nitro, and imine groups in 4-Bromo-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-nitrophenol provides unique reactivity and potential applications not seen in similar compounds.
- Applications: Its specific structural features make it particularly suitable for applications in catalysis, material science, and drug development.
Propriétés
Formule moléculaire |
C15H13BrN2O4 |
|---|---|
Poids moléculaire |
365.18 g/mol |
Nom IUPAC |
4-bromo-2-[(5-ethyl-2-hydroxyphenyl)iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C15H13BrN2O4/c1-2-9-3-4-14(19)12(5-9)17-8-10-6-11(16)7-13(15(10)20)18(21)22/h3-8,19-20H,2H2,1H3 |
Clé InChI |
KZQORDYQRJQBDG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-naphthalen-2-ylmethylidene]butanehydrazide](/img/structure/B11538471.png)
![2,4-dibromo-6-[(E)-({4-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B11538477.png)
![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11538483.png)

![2-[(diphenylmethyl)sulfanyl]-N-phenylacetamide](/img/structure/B11538489.png)
![(Z)-[(3E)-1,1,1,5,5,5-Hexafluoro-3-hydrazinylidene-4-(trifluoromethyl)pentan-2-ylidene]hydrazine](/img/structure/B11538493.png)
![2,4-dibromo-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol](/img/structure/B11538498.png)
![4-chloro-N-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-3-(6-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11538503.png)

![Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11538518.png)
![Ethyl 6'-amino-5-chloro-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11538529.png)
![(3E)-N-(4-iodophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11538536.png)
![N,N'-[methanediylbis(2-chlorobenzene-4,1-diyl)]bis(2-chloroacetamide)](/img/structure/B11538540.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11538563.png)
